molecular formula C17H17ClO3 B12998001 Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate

Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B12998001
M. Wt: 304.8 g/mol
InChI Key: VFAGLQRNHOXLHR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a 2-methylbenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the chlorination of 3-hydroxybenzoic acid to introduce the chloro group. This is followed by esterification with ethanol to form the ethyl ester. The final step involves the etherification of the ester with 2-methylbenzyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and ether groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate is unique due to the specific positioning of the chloro and 2-methylbenzyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

ethyl 3-chloro-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C17H17ClO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3

InChI Key

VFAGLQRNHOXLHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Cl

Origin of Product

United States

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